![molecular formula C16H15NO4S4 B2879840 N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide CAS No. 896348-48-4](/img/structure/B2879840.png)
N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide
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Description
N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide, also known as TAK-679, is a bioactive compound. It contains a total of 37 bonds, including 22 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 4 double bonds, 10 aromatic bonds, 2 five-membered rings, 1 sulfone, 1 sulfonamide (thio-/dithio-) and 2 Thiophenes .
Molecular Structure Analysis
The molecular structure of N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide consists of a total of 36 atoms, including 15 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 4 Sulfur atoms . The molecule contains 2 five-membered rings, 1 sulfone, 1 sulfonamide (thio-/dithio-) and 2 Thiophenes .Scientific Research Applications
Corrosion Inhibition
Thiophene derivatives are known to be effective corrosion inhibitors . They can form a protective layer on metals, preventing the metal surface from reacting with environmental factors that cause corrosion . This application is particularly valuable in industrial chemistry where long-term preservation of metal integrity is crucial.
Organic Semiconductor Development
The thiophene ring system plays a significant role in the advancement of organic semiconductors . These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) , which are essential components in modern electronic devices .
Pharmacological Properties
Compounds with thiophene rings exhibit a wide range of pharmacological properties . They have been studied for their potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents. For instance, suprofen, which has a 2-substituted thiophene framework, is a known nonsteroidal anti-inflammatory drug .
Fungicidal Activity
Thiophene derivatives have shown promise as fungicides . Research indicates that certain thiophene-based compounds have excellent fungicidal activities, outperforming some commercial fungicides. This makes them significant lead compounds for further development in protecting crops against fungal pathogens .
Urease Inhibition
In the search for new urease inhibitors, thiophene derivatives have been identified as potent candidates. These compounds can inhibit the enzyme urease, which is involved in the pathogenesis of several diseases, including gastric infections caused by Helicobacter pylori .
Synthesis of Heterocyclic Compounds
Thiophene derivatives are pivotal in the synthesis of various heterocyclic compounds. They serve as key intermediates in reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, which are significant for creating a diverse array of biologically active molecules .
properties
IUPAC Name |
N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S4/c18-24(19,16-9-5-11-23-16)15(14-8-4-10-22-14)12-17-25(20,21)13-6-2-1-3-7-13/h1-11,15,17H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWZXPXHFXLSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzenesulfonamide |
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